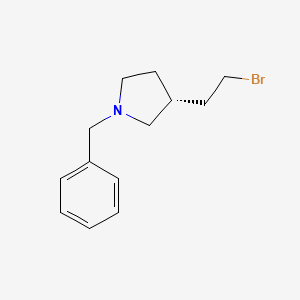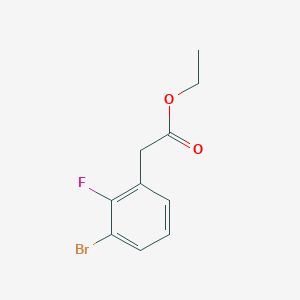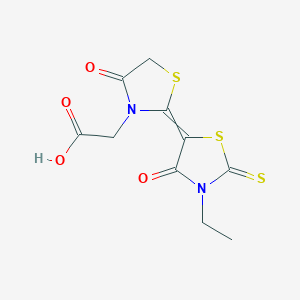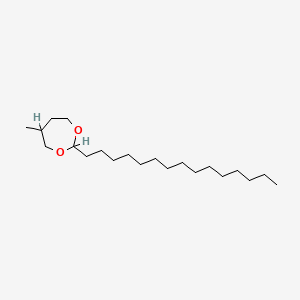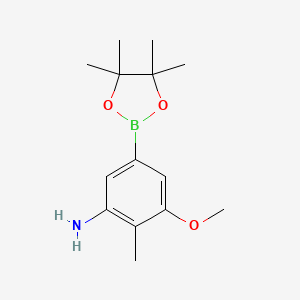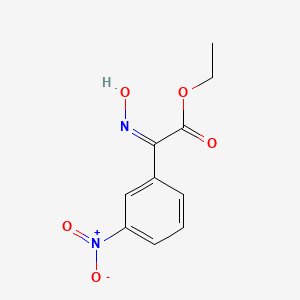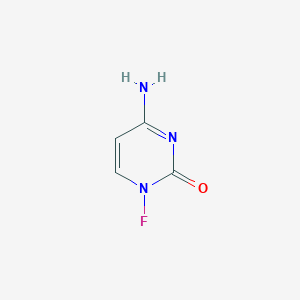
4-Amino-1-Fluoro-2(1H)-Pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is a heterocyclic organic compound that contains a pyrimidinone ring with an amino group at the 4-position and a fluorine atom at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- typically involves the introduction of the fluorine atom and the amino group onto the pyrimidinone ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-: Lacks the fluorine atom, which may result in different chemical and biological properties.
2(1H)-Pyrimidinone, 4-fluoro-:
2(1H)-Pyrimidinone, 4-amino-1-chloro-: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is unique due to the presence of both the fluorine and amino groups, which confer distinct chemical properties and potential for diverse applications. The fluorine atom enhances the compound’s stability and binding interactions, while the amino group provides reactivity for further functionalization.
属性
分子式 |
C4H4FN3O |
|---|---|
分子量 |
129.09 g/mol |
IUPAC 名称 |
4-amino-1-fluoropyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9) |
InChI 键 |
OBXUXLBEGTZOSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



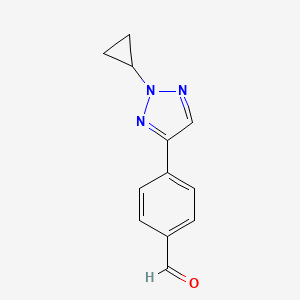
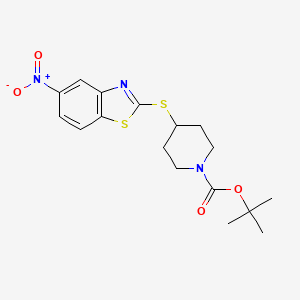
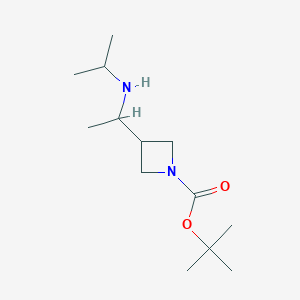
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
